1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE
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Overview
Description
1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a benzyl(methyl)amino group attached to an acetyl-pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE typically involves the reaction of benzylamine with methylamine, followed by acetylation and cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as toluene or acetonitrile, and catalysts like palladium(II) acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{2-[BENZYL(METHYL)AMINO]ACETYL}-3-ETHYLUREA: Similar structure but with an additional ethylurea group.
1-{2-[BENZYL(METHYL)AMINO]ACETYL}-PYRROLIDIN-3-ONE: Similar structure but with a different position of the acetyl group.
Uniqueness
1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-[benzyl(methyl)amino]acetyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(10-12-6-3-2-4-7-12)11-14(18)16-9-5-8-13(16)17/h2-4,6-7H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVTSFXXKQHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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